2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC16370988
InChI: InChI=1S/C16H12Cl2N2O2S/c1-21-12-5-3-11(4-6-12)15-19-20-16(22-15)23-9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3
SMILES:
Molecular Formula: C16H12Cl2N2O2S
Molecular Weight: 367.2 g/mol

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole

CAS No.:

Cat. No.: VC16370988

Molecular Formula: C16H12Cl2N2O2S

Molecular Weight: 367.2 g/mol

* For research use only. Not for human or veterinary use.

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole -

Specification

Molecular Formula C16H12Cl2N2O2S
Molecular Weight 367.2 g/mol
IUPAC Name 2-[(3,4-dichlorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Standard InChI InChI=1S/C16H12Cl2N2O2S/c1-21-12-5-3-11(4-6-12)15-19-20-16(22-15)23-9-10-2-7-13(17)14(18)8-10/h2-8H,9H2,1H3
Standard InChI Key USIVZWFJBBEFAI-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole features a central 1,3,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom—substituted at positions 2 and 5. The 2-position is occupied by a sulfanyl-linked 3,4-dichlorobenzyl group, while the 5-position contains a 4-methoxyphenyl moiety. The dichlorobenzyl group introduces electron-withdrawing characteristics, potentially enhancing metabolic stability, whereas the methoxyphenyl substituent contributes to lipophilicity, influencing membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular Weight352.25 g/mol
SolubilityLikely lipophilic (requires empirical validation)
StabilityStable under standard laboratory conditions
TautomerismThiol-thione tautomerism possible

Synthesis and Reaction Chemistry

Synthetic Routes

The compound is typically synthesized via nucleophilic substitution between 3,4-dichlorobenzyl chloride and 5-(4-methoxyphenyl)-1,3,4-oxadiazole-2-thiol under basic conditions. Key steps include:

  • Preparation of 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Achieved through cyclization of 4-methoxyphenyl acylhydrazide with carbon disulfide in alcoholic potassium hydroxide, followed by acidification .

  • Alkylation Reaction: The thiol group attacks the electrophilic carbon of 3,4-dichlorobenzyl chloride, facilitated by bases like triethylamine in tetrahydrofuran or dimethylformamide.

Table 2: Optimization Parameters for Synthesis

ParameterOptimal Condition
SolventTetrahydrofuran or DMF
BaseTriethylamine
Temperature60–80°C
Reaction Time6–12 hours

Reactivity and Functionalization

The sulfanyl (-S-) bridge and oxadiazole core enable diverse derivatization:

  • Oxidation: Hydrogen peroxide converts the sulfanyl group to sulfonyl, altering electronic properties.

  • Nucleophilic Aromatic Substitution: The electron-deficient oxadiazole ring permits substitutions at position 2 or 5, enabling further structural diversification .

Future Research Directions

  • Activity Profiling: Systematic screening against cancer cell lines (e.g., HT-29, HepG2) and resistant pathogens (e.g., MRSA).

  • Structural Optimization: Introducing polar groups (e.g., hydroxyl, amine) to balance lipophilicity and solubility.

  • Mechanistic Studies: Elucidating targets via proteomics or molecular docking against kinases (e.g., EGFR) or tubulin.

  • Toxicokinetics: Assessing metabolic pathways and organ-specific toxicity in preclinical models.

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